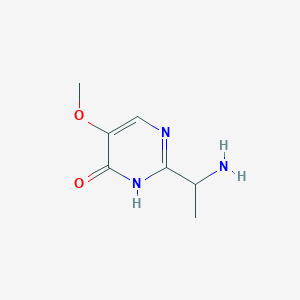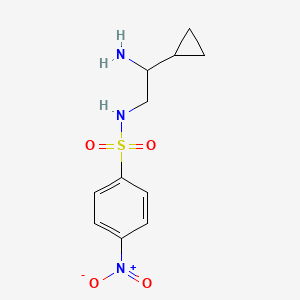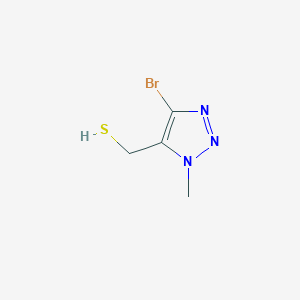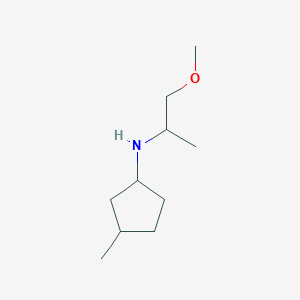![molecular formula C12H25N3O B13315273 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide is a chemical compound with a complex structure that includes a cyclohexane ring, an amino group, and a dimethylamino propyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide typically involves the reaction of cyclohexanecarboxylic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 3-(dimethylamino)-1-propylamine
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
- 3,3′-iminobis(N,N-dimethylpropylamine)
Uniqueness: 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide is unique due to its specific structural features, such as the cyclohexane ring and the combination of amino and dimethylamino groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications .
特性
分子式 |
C12H25N3O |
|---|---|
分子量 |
227.35 g/mol |
IUPAC名 |
1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H25N3O/c1-15(2)10-6-9-14-11(16)12(13)7-4-3-5-8-12/h3-10,13H2,1-2H3,(H,14,16) |
InChIキー |
MFWSHHKRDSRZEB-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC(=O)C1(CCCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


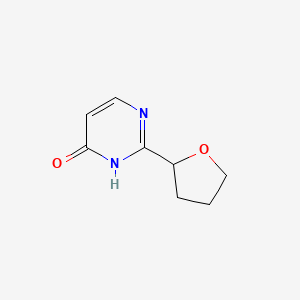
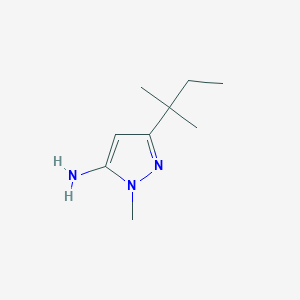
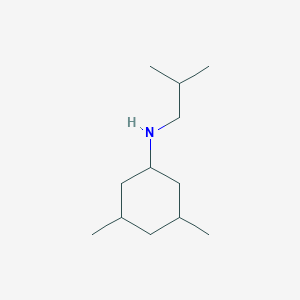

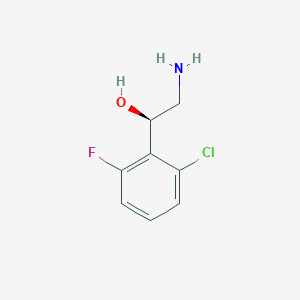

![2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B13315227.png)


